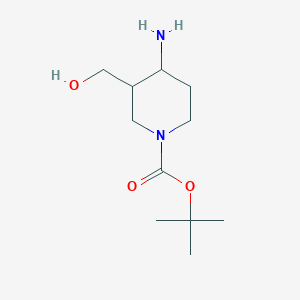

cis-1-Boc-4-amino-3-piperidinemethanol

Description

Significance of Piperidine (B6355638) Derivatives in Contemporary Organic and Medicinal Chemistry Research

Piperidine, a six-membered heterocycle containing a nitrogen atom, is a cornerstone in the design of pharmaceuticals. researchgate.netnih.govnih.gov Its derivatives are integral to over twenty classes of pharmaceuticals and various alkaloids. researchgate.netnih.govnih.gov The prevalence of the piperidine scaffold in drug discovery can be attributed to its versatile properties, which allow for the development of a wide array of therapeutic agents, including analgesics, antipsychotics, and antihistamines. researchgate.net These compounds exhibit a broad spectrum of biological activities, such as antihypertensive, antimalarial, neuroprotective, and antibacterial effects. researchgate.net

The incorporation of chiral piperidine scaffolds into small molecules can modulate physicochemical properties, enhance biological activities and selectivity, improve pharmacokinetic profiles, and reduce potential toxicity. thieme-connect.comthieme-connect.com Chiral piperidine derivatives are common core structures in many active pharmaceuticals, and their study has become a significant area of interest in medicinal chemistry. thieme-connect.comthieme-connect.comresearchgate.net The adaptability of the piperidine structure allows for its use in creating compounds with diverse pharmacological activities, ranging from anti-cancer to anti-inflammatory and antiviral properties. wisdomlib.orgijnrd.org

Structural Context and Stereochemical Considerations of cis-1-Boc-4-amino-3-piperidinemethanol

This compound is a piperidine derivative with specific structural and stereochemical characteristics. The designation "cis" indicates that the amino and hydroxymethyl substituents are on the same side of the piperidine ring. This defined stereochemistry is crucial for its application in asymmetric synthesis.

The compound's structure includes a tert-butoxycarbonyl (Boc) group attached to the piperidine nitrogen. The Boc group is a widely used protecting group in organic synthesis. It prevents the nitrogen atom from reacting during chemical modifications of other parts of the molecule and can be removed under specific conditions to allow for further functionalization.

The presence of two stereocenters at the 3 and 4 positions of the piperidine ring makes the molecule chiral. The precise spatial arrangement of the functional groups is a key factor in its utility as a building block for complex chiral molecules.

Table 1: Chemical Properties of a related compound, cis-4-Amino-1-Boc-3-methoxy-piperidine

| Property | Value |

| CAS Number | 1171124-68-7 |

| Molecular Formula | C11H22N2O3 |

| Molecular Weight | 230.308 g/mol |

| Form | Pale-yellow to Yellow-brown Liquid |

| pKa | 9.42±0.40 (Predicted) |

Data for a structurally similar compound is provided for illustrative purposes. guidechem.com

Overview of the Compound's Role as a Versatile Synthetic Intermediate and Chiral Building Block

This compound serves as a versatile synthetic intermediate and a chiral building block in the synthesis of complex molecules. portico.orgnih.gov Chiral building blocks are enantiomerically pure compounds used as starting materials for creating stereochemically defined molecules, which is critical in the pharmaceutical and agrochemical industries. nih.gov

The functional groups on this compound—the primary amine and the primary alcohol—allow for a variety of chemical transformations. This bifunctionality, combined with its defined stereochemistry, makes it a valuable precursor for synthesizing biologically active compounds and chiral ligands. For instance, related chiral 4-amino-3-hydroxy piperidine structures are relevant in pharmaceutical development, with synthetic strategies focused on controlling both relative and absolute stereochemistry. nih.gov

The use of such intermediates is crucial in constructing molecules with specific three-dimensional arrangements, which often dictates their biological activity. The demand for such chiral intermediates is growing within the pharmaceutical industry to enhance drug efficacy. nih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

1402249-02-8; 1784007-01-7 |

|---|---|

Molecular Formula |

C11H22N2O3 |

Molecular Weight |

230.308 |

IUPAC Name |

tert-butyl 4-amino-3-(hydroxymethyl)piperidine-1-carboxylate |

InChI |

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-5-4-9(12)8(6-13)7-14/h8-9,14H,4-7,12H2,1-3H3 |

InChI Key |

JJYWLFQRQOTSKA-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)CO)N |

solubility |

not available |

Origin of Product |

United States |

Synthetic Methodologies for Cis 1 Boc 4 Amino 3 Piperidinemethanol and Analogous Piperidine Scaffolds

Retrosynthetic Analysis of the cis-1-Boc-4-amino-3-piperidinemethanol Framework

A retrosynthetic analysis of this compound reveals several potential synthetic pathways. The primary disconnections involve the removal of the tert-butoxycarbonyl (Boc) protecting group, and the disconnection of the C-N and C-C bonds associated with the amino and hydroxymethyl groups, respectively.

A logical primary disconnection is the removal of the Boc group, leading to the unprotected cis-4-amino-3-piperidinemethanol. Further analysis suggests disconnecting the C-3 hydroxymethyl and C-4 amino groups. This leads back to a key intermediate: a 4-oxopiperidine derivative, such as 1-Boc-3-(alkoxycarbonyl)-4-piperidone. From this intermediate, the C-3 hydroxymethyl group can be formed by reduction of the ester, and the C-4 amino group can be installed via stereoselective reduction of an oxime or through reductive amination.

An alternative retrosynthetic strategy involves constructing the stereochemistry through the hydrogenation of a suitably substituted pyridine (B92270) precursor. Disconnecting the piperidine (B6355638) ring C-N and C-C bonds leads back to a pyridine-3,4-dicarboxylate or a related 3-formyl-4-cyanopyridine derivative. The hydrogenation of such aromatic precursors can often be controlled to yield the cis diastereomer preferentially. whiterose.ac.uknih.gov

Strategies for Piperidine Ring Formation and Functionalization at the C-3 and C-4 Positions

The construction of the functionalized piperidine scaffold is the cornerstone of the synthesis. This can be achieved either by building the ring from acyclic precursors or by functionalizing a pre-existing piperidine or pyridine ring. mdpi.com

The introduction of a hydroxymethyl group at the C-3 position of a piperidine ring is most commonly achieved through the reduction of a carboxylic acid ester. This approach is highly efficient and utilizes readily available starting materials.

Reduction of C-3 Esters: Starting from a piperidine-3-carboxylate derivative, powerful reducing agents can be employed to convert the ester to the primary alcohol. The choice of reducing agent is critical to ensure complete reduction without affecting other functional groups. Lithium aluminum hydride (LiAlH₄) is highly effective for this transformation, typically performed in an aprotic solvent like tetrahydrofuran (B95107) (THF). Sodium borohydride (B1222165) (NaBH₄), while generally milder, can also be used, sometimes requiring additives or elevated temperatures to reduce esters effectively.

| Reducing Agent | Typical Solvent | Relative Reactivity | Key Considerations |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | THF, Diethyl ether | High | Highly reactive; reduces most carbonyls. Requires anhydrous conditions and careful quenching. |

| Sodium Borohydride (NaBH₄) | Methanol (B129727), Ethanol | Moderate | Milder and safer to handle. Less effective for esters unless activated (e.g., with CaCl₂). |

| Diisobutylaluminium Hydride (DIBAL-H) | Toluene, Hexane | High | Can be used at low temperatures to stop the reduction at the aldehyde stage if desired. |

Installing the amino functionality at the C-4 position can be accomplished through several reliable methods, often starting from a 4-piperidone (B1582916) intermediate. The key challenge is to control the stereochemical outcome of the reaction.

Reductive Amination: This is a direct method where a 4-piperidone is reacted with an ammonia (B1221849) source (or a protected amine like benzylamine) in the presence of a reducing agent. The reaction proceeds via an intermediate imine or enamine, which is then reduced in situ. researchgate.net The stereoselectivity can be influenced by the choice of reducing agent and reaction conditions.

Reduction of an Oxime: A 4-piperidone can be converted to its corresponding oxime by reaction with hydroxylamine. Subsequent reduction of the oxime yields the primary amine. This two-step process often provides better stereocontrol than direct reductive amination. Catalytic hydrogenation (e.g., using H₂/Pd-C or Raney Nickel) or chemical reduction (e.g., with NaBH₄/AcOH or LiAlH₄) can be employed. researchgate.net The stereochemical outcome is often dependent on the steric environment around the oxime. researchgate.net

| Method | Starting Material | Key Reagents | Advantages |

|---|---|---|---|

| Reductive Amination | 4-Piperidone | NH₃ or R-NH₂, NaBH₃CN, Na(OAc)₃BH | Direct, one-pot procedure. |

| Oxime Reduction | 4-Piperidone | 1. NH₂OH·HCl; 2. H₂/Catalyst or LiAlH₄ | Often provides higher diastereoselectivity. |

The tert-butoxycarbonyl (Boc) group is one of the most common nitrogen-protecting groups in organic synthesis due to its stability under a wide range of conditions and its facile removal under mild acidic conditions. organic-chemistry.org

The introduction of the Boc group onto the piperidine nitrogen is typically a straightforward reaction. It is usually accomplished by treating the secondary amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a mild base. organic-chemistry.orgchemicalbook.com The base serves to neutralize the acidic byproduct of the reaction. This procedure is high-yielding and compatible with a variety of functional groups.

Common conditions for N-Boc protection include:

Reagent: Di-tert-butyl dicarbonate (Boc₂O)

Base: Triethylamine (B128534) (Et₃N), sodium bicarbonate (NaHCO₃), or sodium hydroxide (B78521) (NaOH)

Solvent: Dichloromethane (B109758) (CH₂Cl₂), tetrahydrofuran (THF), or a biphasic system with water.

The Boc group is stable to most nucleophiles, bases, and reductive conditions, making it an excellent choice for a multi-step synthesis that involves such reagents. organic-chemistry.org

Diastereoselective Synthetic Routes Towards this compound

Achieving the desired cis relative stereochemistry between the substituents at the C-3 and C-4 positions is the most critical aspect of the synthesis. Several strategies have been developed to control the diastereoselectivity in the formation of 3,4-disubstituted piperidines. researchgate.net

The spatial arrangement of the hydroxymethyl and amino groups is dictated by the method used to introduce the final stereocenter.

Catalytic Hydrogenation of Pyridine Derivatives: One of the most powerful methods for establishing cis stereochemistry on a piperidine ring is the catalytic hydrogenation of a substituted pyridine precursor. whiterose.ac.uknih.govrsc.org The substrate adsorbs onto the surface of the heterogeneous catalyst (e.g., PtO₂, Rh/C) from its sterically least hindered face. The subsequent delivery of hydrogen atoms occurs from the same face, leading to the cis product. For the synthesis of the target molecule, a starting material such as a 1-Boc-protected 4-amino-3-ester-tetrahydropyridine could be hydrogenated to install the final stereocenter, yielding the desired cis configuration.

Directed Reduction of a Cyclic Intermediate: An alternative strategy involves using an existing functional group to direct the approach of a reducing agent. For example, a synthetic route could proceed via a 1-Boc-3-(hydroxymethyl)-4-piperidone intermediate. This ketone can be converted to an oxime. The subsequent reduction of the oxime can be directed by the adjacent hydroxymethyl group. The reducing agent may coordinate to the hydroxyl group and deliver hydride from the same face, resulting in the formation of the cis-amino alcohol. This substrate-controlled approach is a common strategy for achieving high diastereoselectivity. A similar diastereoselectivity can be observed in the reduction of β-enaminoketones. mdpi.com

Epoxide Ring-Opening: While the ring-opening of a (3R,4S)-3,4-epoxypiperidine with an amine nucleophile typically yields the trans product, carefully designed multi-step sequences involving epoxides can be manipulated to produce cis isomers. researchgate.netresearchgate.net For instance, a sequence involving epoxide formation, opening, and subsequent inversion of one stereocenter could be envisioned, although this is generally a less direct approach than catalytic hydrogenation or directed reduction.

Evaluation of Diastereoselectivity in Key Synthetic Steps

Achieving the desired cis configuration in 3,4-disubstituted piperidines is a significant synthetic challenge. The diastereoselectivity of a reaction is often governed by the mechanism of bond formation and the steric and electronic nature of the substrate and reagents.

One common strategy involves the reduction of a cyclic precursor, such as a tetrahydropyridine (B1245486). For instance, a rhodium(I)-catalyzed C–H activation and alkyne coupling cascade can produce 1,2-dihydropyridine intermediates. nih.gov Subsequent reduction of these intermediates, for example with sodium borohydride in the presence of an acid, can proceed with high diastereoselectivity. nih.gov The stereochemical outcome is often directed by the approach of the hydride reagent to the least sterically hindered face of an iminium ion intermediate, which is formed upon protonation of the dihydropyridine. nih.gov This method has been shown to produce highly substituted tetrahydropyridines with greater than 95% diastereomeric purity. nih.gov

Another approach is the regioselective ring-opening of an epoxide. The synthesis of cis-3-methyl-4-aminopiperidine derivatives has been achieved through the regioselective opening of an N-benzyl-3-methyl-3,4-epoxi-piperidine intermediate. researchgate.net The nucleophilic attack of an amine at the C4 position is directed by the steric hindrance of the C3 methyl group and the electronic properties of the system, leading preferentially to the cis product.

Hydroboration of tetrahydropyridine precursors also offers a pathway to control diastereoselectivity. The hydroboration-oxidation of an N-protected tetrahydropyridine can yield the corresponding alcohol with high diastereoselectivity, which can then be further functionalized. youtube.com

The table below summarizes key reactions and their reported diastereoselectivities in the synthesis of substituted piperidines.

| Reaction Type | Substrate | Reagents/Catalyst | Diastereomeric Ratio (cis:trans or dr) | Reference |

| Catalytic Reduction | 1,2-Dihydropyridine | TFA, NaBH4 | >95% ds | nih.gov |

| Epoxide Ring Opening | N-benzyl-3-methyl-3,4-epoxi-piperidine | Aniline | Preferential cis formation | researchgate.net |

| Hydroboration-Oxidation | N-Boc-tetrahydropyridine | BH3, H2O2/NaOH | High diastereoselectivity | youtube.com |

Enantioselective Approaches to Chiral Piperidinemethanols and Amino-Piperidines

Establishing the absolute stereochemistry of chiral centers on the piperidine ring is paramount for developing effective pharmaceuticals. acs.orgnih.gov Several asymmetric strategies have been developed to produce enantiopure piperidine derivatives.

Asymmetric organocatalysis has emerged as a powerful tool for synthesizing chiral molecules without the need for metal catalysts. nih.gov Proline and its derivatives are common organocatalysts used in asymmetric Mannich reactions to construct chiral piperidine frameworks. nih.govacs.org For example, the Mannich addition of ketones to cyclic imines like Δ¹-piperideine can be catalyzed by (L)-proline to yield 2-substituted piperidines with high enantiomeric excess (ee), in some cases up to 97% ee. nih.govacs.org

Domino reactions catalyzed by diarylprolinol silyl (B83357) ethers represent another sophisticated organocatalytic approach. These reactions, such as a Michael addition/aminalization cascade between aldehydes and nitroolefins, can construct polysubstituted piperidines with up to four contiguous stereocenters in a single step with excellent enantioselectivity. acs.org

Biocatalysis offers a green and highly selective alternative for producing chiral compounds. nih.gov Chemoenzymatic strategies combine the advantages of chemical synthesis with the high selectivity of enzymes. A notable example is the asymmetric dearomatization of activated pyridines. acs.orgnih.gov This process can involve a one-pot cascade using an amine oxidase and an ene-imine reductase (EneIRED) to convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines. acs.orgnih.gov This method has been successfully applied to the synthesis of key intermediates for pharmaceuticals. nih.gov Biocatalytic resolution of racemic intermediates is another viable strategy explored in the synthesis of chiral 4-amino-3-hydroxy piperidines. rsc.org

The use of chiral auxiliaries is a classical and reliable method for controlling stereochemistry. electronicsandbooks.com An auxiliary, which is a chiral molecule temporarily incorporated into the substrate, directs the stereochemical outcome of a reaction. After the desired stereocenter is set, the auxiliary is removed. Phenylglycinol-derived oxazolopiperidone lactams have served as versatile chiral building blocks. researchgate.net These auxiliaries allow for the regio- and stereocontrolled introduction of substituents onto the piperidine ring. researchgate.net Similarly, immobilized carbohydrate auxiliaries, such as galactose, have been used in the solid-phase synthesis of chiral piperidine derivatives via asymmetric domino Mannich–Michael condensations. aminer.org

The following table highlights different enantioselective methods and their effectiveness.

| Method | Catalyst/Auxiliary | Reaction Type | Achieved Enantioselectivity (ee) | Reference |

| Asymmetric Organocatalysis | (L)-Proline | Mannich Reaction | Up to 97% | nih.govacs.org |

| Chemoenzymatic Cascade | Amine Oxidase / EneIRED | Reductive Dearomatization | High ee | acs.orgnih.gov |

| Chiral Auxiliary | Phenylglycinol | Cyclocondensation | High ee | researchgate.net |

| Chiral Auxiliary | Immobilized Galactose | Mannich-Michael Condensation | High dr and purity | aminer.org |

Protection and Deprotection Strategies Relevant to this compound Synthesis

The synthesis of polyfunctional molecules like this compound necessitates the use of protecting groups to mask reactive functional groups and prevent unwanted side reactions. The choice of protecting group is critical and depends on its stability to various reaction conditions and the ease of its selective removal.

For the piperidine nitrogen, the tert-butoxycarbonyl (Boc) group is frequently employed, as indicated in the target compound's name. The Boc group is stable under a wide range of non-acidic conditions but can be readily cleaved with acids such as trifluoroacetic acid (TFA). creative-peptides.com

The primary amino group at the C4 position and the hydroxyl group of the C3 methanol moiety also require protection during various synthetic steps. The fluorenylmethyloxycarbonyl (Fmoc) group is another common amine protecting group, which is notably labile to basic conditions, often using a solution of piperidine in N,N-dimethylformamide (DMF). creative-peptides.commdpi.com This orthogonal stability of Boc (acid-labile) and Fmoc (base-labile) groups allows for their selective removal in the presence of each other, a crucial strategy in complex syntheses.

The hydroxyl group can be protected as an ether (e.g., benzyl (B1604629) ether, removed by hydrogenolysis) or a silyl ether (e.g., TBDMS, removed by fluoride (B91410) ions), depending on the subsequent reaction conditions. The selection of a protection/deprotection strategy must be carefully planned to ensure compatibility with all synthetic steps.

| Protecting Group | Functional Group | Common Deprotection Reagents | Reference |

| Boc (tert-Butoxycarbonyl) | Amine (Piperidine N) | Trifluoroacetic Acid (TFA), HCl | creative-peptides.com |

| Fmoc (9-Fluorenylmethyloxycarbonyl) | Amine | Piperidine in DMF | creative-peptides.commdpi.com |

| Z (Benzyloxycarbonyl) | Amine | H₂/Pd, HBr/AcOH | creative-peptides.com |

| Bn (Benzyl) | Hydroxyl | H₂/Pd (Hydrogenolysis) | N/A |

| TBDMS (tert-Butyldimethylsilyl) | Hydroxyl | Tetrabutylammonium fluoride (TBAF) | N/A |

Industrial-Scale Synthetic Considerations and Process Optimization for Piperidine Intermediates

Scaling up the synthesis of complex piperidine intermediates from the laboratory to an industrial setting introduces significant challenges related to cost, safety, efficiency, and regulatory compliance. pmarketresearch.com Process optimization is essential to ensure a robust, reproducible, and economically viable manufacturing process.

Key considerations include:

Reagent Selection: Reagents that are inexpensive, readily available, and have a lower environmental impact are preferred. For example, replacing toxic reagents with catalytic hydrogenation methods is a common goal. pmarketresearch.com

Process Safety: Large-scale reactions can have significant exotherms. For instance, hydroboration-oxidation sequences can liberate hydrogen gas, creating potentially explosive mixtures that must be carefully managed. youtube.com The use of hazardous reagents like lithium aluminum hydride is often avoided in favor of safer alternatives. google.com

Scalability and Purity: Achieving consistent purity and yield on an industrial scale can be difficult. Mass transfer limitations, inefficient mixing, and the formation of hotspots in large reactors can lead to increased impurity formation, often requiring rework of batches. pmarketresearch.com

Process Analytical Technology (PAT): Implementing PAT and Quality-by-Design (QbD) frameworks helps in monitoring and controlling critical process parameters in real-time, ensuring consistent product quality and minimizing batch-to-batch variability. pmarketresearch.com

Downstream Processing: Isolation and purification of the final product are critical steps. Crystallization is often the preferred method for purification on a large scale as it can be more cost-effective and efficient than chromatography. The development of a robust crystallization process is therefore a key aspect of process optimization.

Global supply chain dynamics and regulatory mandates are also influencing industrial synthesis, with an increasing emphasis on dual sourcing for critical intermediates and the adoption of greener, more sustainable manufacturing processes. pmarketresearch.com

Chemical Reactivity and Transformations of Cis 1 Boc 4 Amino 3 Piperidinemethanol

Reactions at the Piperidine (B6355638) Nitrogen Atom

The piperidine nitrogen in cis-1-Boc-4-amino-3-piperidinemethanol is protected by a tert-butoxycarbonyl (Boc) group. This protecting group plays a crucial role in directing the reactivity of the molecule and can be modified or removed to allow for further functionalization at this position.

Modifications of the Boc Protecting Group

The Boc protecting group is known for its stability under a variety of reaction conditions, yet it can be readily removed under acidic conditions. This deprotection is a common step in synthetic sequences to unmask the secondary amine for subsequent reactions.

Table 1: Conditions for Boc Deprotection

| Reagent | Solvent | Temperature | Time | Yield |

| Trifluoroacetic acid (TFA) | Dichloromethane (B109758) (DCM) | Room Temperature | 1-2 h | High |

| Hydrochloric acid (HCl) | Dioxane or Methanol (B129727) | Room Temperature | 1-4 h | High |

| Phosphoric Acid | Aqueous | Mild | High | High |

This data is based on general procedures for Boc deprotection and may be applicable to this compound.

The use of strong acids like trifluoroacetic acid in a solvent such as dichloromethane at room temperature is a standard and efficient method for Boc removal. Alternatively, ethereal or alcoholic solutions of hydrogen chloride are also effective. More recently, milder and environmentally benign reagents like aqueous phosphoric acid have been shown to be effective for deprotecting tert-butyl carbamates.

N-Alkylation and Acylation Reactions

While the primary amino group is generally more nucleophilic, selective N-alkylation or N-acylation of the piperidine nitrogen can be achieved, typically after deprotection of the Boc group. The resulting secondary amine can readily react with various electrophiles.

N-Alkylation: The secondary amine can be alkylated using alkyl halides or via reductive amination. The choice of reagents and conditions allows for the introduction of a wide range of substituents.

N-Acylation: Acylation of the piperidine nitrogen is a common transformation, often performed using acyl chlorides or acid anhydrides in the presence of a base. This reaction leads to the formation of amides. For instance, in the synthesis of related 4-amino-piperidine derivatives, acylation with acyl chlorides in the presence of a base like potassium carbonate in a solvent such as chloroform (B151607) is a utilized method. researchgate.net

Transformations of the Primary Alcohol Moiety

The primary alcohol in this compound provides another site for diverse chemical modifications, including oxidation, derivatization to esters and ethers, and conversion to activated alcohol derivatives.

Oxidation Reactions to Aldehydes and Carboxylic Acids

The primary alcohol can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Table 2: Oxidation of Primary Alcohols in Related Systems

| Oxidizing Agent | Product | Solvent | Notes |

| Dess-Martin Periodinane (DMP) | Aldehyde | Dichloromethane (DCM) | Mild conditions, suitable for sensitive substrates. |

| Swern Oxidation (oxalyl chloride, DMSO, triethylamine) | Aldehyde | Dichloromethane (DCM) | Requires low temperatures. |

| TEMPO/NaOCl | Carboxylic Acid | Biphasic (e.g., DCM/water) | Selective for primary alcohols. |

| Jones Reagent (CrO₃/H₂SO₄) | Carboxylic Acid | Acetone | Strong oxidizing conditions. |

This table presents common methods for the oxidation of primary alcohols and can be considered for the transformation of this compound.

Mild oxidation conditions, such as those employing Dess-Martin periodinane or a Swern oxidation protocol, are typically used to obtain the corresponding aldehyde while minimizing over-oxidation. For the synthesis of the carboxylic acid, stronger oxidizing agents or catalytic systems like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in the presence of a co-oxidant are effective.

Derivatization to Esters and Ethers

The hydroxyl group can be readily converted into esters and ethers, which can alter the molecule's physical and chemical properties or serve as protecting groups.

Esterification: Ester formation can be achieved through reaction with a carboxylic acid under acidic catalysis (Fischer esterification) or, more commonly, by reaction with an acyl chloride or acid anhydride (B1165640) in the presence of a base.

Etherification: The formation of ethers, such as a methoxy (B1213986) derivative, can be accomplished via Williamson ether synthesis, which involves deprotonation of the alcohol with a strong base to form an alkoxide, followed by reaction with an alkyl halide. A practical synthesis of a related compound, ethyl cis-4-amino-3-methoxy-1-piperidine carboxylate, has been reported, indicating the feasibility of such transformations on this scaffold. researchgate.net

Formation of Activated Alcohol Derivatives (e.g., mesylates, tosylates)

To enhance the leaving group ability of the hydroxyl group for nucleophilic substitution reactions, it can be converted into sulfonate esters such as mesylates or tosylates.

This transformation is typically carried out by reacting the alcohol with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) in an aprotic solvent such as dichloromethane.

Table 3: General Conditions for Mesylation and Tosylation

| Reaction | Reagent | Base | Solvent | Temperature |

| Mesylation | Methanesulfonyl chloride (MsCl) | Triethylamine (TEA) | Dichloromethane (DCM) | 0 °C to Room Temperature |

| Tosylation | p-Toluenesulfonyl chloride (TsCl) | Pyridine | Dichloromethane (DCM) | 0 °C to Room Temperature |

These are typical conditions for the formation of mesylates and tosylates from primary alcohols.

The resulting mesylate or tosylate is a highly reactive intermediate that can be readily displaced by a wide variety of nucleophiles, allowing for the introduction of diverse functional groups at this position.

Reactivity of the Protected Amino Group

The presence of both a primary amino group at the C4 position and a Boc-protected secondary amine within the piperidine ring dictates the stepwise reactivity of this compound. The primary amine is a ready nucleophile, while the Boc-protected nitrogen is unreactive until subjected to deprotection conditions.

Derivatization via Amidation and Alkylation

The primary amino group of this compound is readily acylated or alkylated under standard conditions, providing a straightforward method for introducing a wide range of substituents.

Amidation: The reaction with carboxylic acids, acid chlorides, or anhydrides leads to the formation of amide derivatives. These reactions are typically high-yielding and are fundamental in building larger structures, such as in the synthesis of inhibitors for Janus kinases (JAK). For instance, coupling with pyrazolo[1,5-a]pyrimidine (B1248293) carboxylic acids is a key step in the synthesis of potent JAK inhibitors. The conditions for these amidations often involve standard peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or the conversion of the carboxylic acid to an acyl chloride.

| Reactant 1 | Reactant 2 (Acylating Agent) | Coupling Reagent/Conditions | Product Type | Application Context |

| This compound | Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | HATU, DIPEA, DMF | N-Acyl piperidine derivative | Synthesis of JAK inhibitors |

| This compound | Substituted Benzoic Acid | SOCl₂, then amine | N-Benzoyl piperidine derivative | General synthetic intermediate |

Alkylation: The primary amine can also undergo nucleophilic substitution with various alkylating agents, such as alkyl halides, to yield secondary amine derivatives. This reaction allows for the introduction of diverse alkyl chains and functional groups, further expanding the molecular complexity. Reductive amination, reacting the amine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride, is another common strategy to achieve N-alkylation.

| Reactant 1 | Reactant 2 (Alkylating Agent) | Conditions | Product Type |

| This compound | Benzyl (B1604629) bromide | K₂CO₃, Acetonitrile (B52724), Reflux | N-Benzyl piperidine derivative |

| This compound | Cyclohexanone | NaBH(OAc)₃, CH₂Cl₂ | N-Cyclohexyl piperidine derivative |

Strategies for Amino Group Unmasking and Subsequent Reactions

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions.

Deprotection: The Boc group on the piperidine nitrogen is typically removed by treatment with strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or with hydrochloric acid in an organic solvent like dioxane or methanol. google.combldpharm.com This process generates the corresponding secondary amine as a salt, which can be neutralized to the free base for subsequent reactions. Thermal deprotection methods have also been developed, though they are less common for this specific substrate. nih.gov

Subsequent Reactions: Once deprotected, the newly revealed secondary amine of the piperidine ring becomes nucleophilic and can participate in a variety of bond-forming reactions. This includes N-arylation via Buchwald-Hartwig amination, alkylation with alkyl halides, or acylation with acid chlorides. This sequential functionalization—first at the C4 primary amine, followed by Boc deprotection and reaction at the ring nitrogen—is a powerful strategy for synthesizing highly substituted piperidine derivatives. For example, after initial amidation at the C4-amino group, the Boc group can be cleaved, and the piperidine nitrogen can be arylated in a palladium-catalyzed reaction, a common sequence in the synthesis of complex pharmaceutical agents.

Cascade and Multicomponent Reactions Involving this compound

The multiple functional groups of this compound make it an ideal candidate for cascade and multicomponent reactions (MCRs), which allow for the rapid construction of molecular complexity in a single pot. MCRs are highly convergent and atom-economical processes where three or more reactants combine to form a product that incorporates substantial parts of all starting materials. nih.gov

While specific examples utilizing this compound in well-known MCRs like the Ugi or Passerini reactions are not extensively documented in readily available literature, its structure lends itself to such transformations. For instance, the primary amine could react with an aldehyde and a carboxylic acid in an Ugi-type reaction, with the isocyanide component adding to the resulting iminium ion. The hydroxyl and Boc-protected amine groups would remain as spectators, available for post-MCR modifications. Such a strategy could lead to the rapid synthesis of libraries of complex peptidomimetics based on the piperidine scaffold.

More tailored cascade reactions can be envisioned where the different functional groups react sequentially under a single set of conditions. For example, an initial reaction at the primary amine could be followed by an intramolecular cyclization involving the hydroxyl group, triggered by a change in reaction conditions or the addition of a new reagent.

Palladium-Catalyzed Cross-Coupling Reactions in the Context of Functionalized Piperidines

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. baranlab.orgwhiterose.ac.uk While this compound itself is not primed for direct cross-coupling, its derivatives can be readily engaged in such transformations.

The primary amino group can be used to introduce an aryl or vinyl halide, which can then participate in reactions like Suzuki, Heck, or Sonogashira couplings. For example, acylation of the amine with a brominated aromatic acid chloride would install a handle for a subsequent Suzuki coupling to introduce a new aryl group.

Alternatively, the hydroxyl group can be converted into a better leaving group, such as a triflate or tosylate. This would enable its participation in cross-coupling reactions, although this can be challenging on sp³-hybridized carbons. A more common approach involves the palladium-catalyzed C-H activation of the piperidine ring itself. While directing group-assisted C-H functionalization is well-established, it typically requires specific directing groups. baranlab.org In the case of N-Boc piperidines, C-H activation can be challenging, but derivatization of the other functional groups could potentially enable such transformations.

A more direct application is the Buchwald-Hartwig amination, where the secondary amine, after Boc deprotection, can be coupled with aryl halides or triflates. This is a very common and robust method for synthesizing N-aryl piperidines, which are prevalent in pharmaceuticals. baranlab.org

Organolithium Chemistry and Directed Metalation in Piperidine Ring Systems

The use of organolithium reagents in conjunction with directing groups is a potent strategy for the regioselective functionalization of C-H bonds. The N-Boc group is a well-known directed metalation group (DMG) for saturated heterocycles like piperidine. The carbamate (B1207046) oxygen can coordinate to the lithium cation of an organolithium base (e.g., sec-butyllithium), directing deprotonation to an adjacent (ortho) C-H bond. The resulting organolithium species can then be trapped with various electrophiles.

In the case of this compound, the presence of other potentially acidic protons (on the primary amine and hydroxyl group) complicates this transformation. Reaction with a strong organolithium base would likely first deprotonate the N-H and O-H bonds. Therefore, these groups would need to be protected prior to any attempted directed metalation.

Assuming the primary amine and hydroxyl groups are protected (e.g., as a bis-silyl ether or other suitable protecting groups), the N-Boc group would direct lithiation to the C2 or C6 positions of the piperidine ring. The regioselectivity between C2 and C6 would be influenced by steric factors and the specific reaction conditions, including the choice of lithium base and coordinating ligands like TMEDA (tetramethylethylenediamine). The resulting lithiated piperidine could then be quenched with a range of electrophiles, such as aldehydes, ketones, alkyl halides, or carbon dioxide, to install a new substituent at the C2 or C6 position with high regioselectivity. This strategy provides a powerful method for elaborating the piperidine core in a controlled manner.

Stereochemical Aspects and Conformational Analysis of Piperidine Scaffolds

Elucidation of cis-Stereochemistry and its Implications for Molecular Architecture

In a standard chair conformation of a piperidine (B6355638) ring, substituents can occupy either axial or equatorial positions. For a cis-1,2-disubstituted cyclohexane (B81311) (a carbocyclic analogue), one substituent is axial and the other is equatorial. However, in 1,3- and 1,4-disubstituted systems, the cis isomer has both substituents in axial positions or both in equatorial positions. In the case of cis-1-Boc-4-amino-3-piperidinemethanol, a 3,4-disubstituted piperidine, the cis configuration would ideally place one substituent in an axial position and the other in an equatorial position in a perfect chair conformation.

Advanced Spectroscopic Methods for Stereochemical Assignment (e.g., 2D-NMR, Chiral HPLC)

The unambiguous determination of the cis-stereochemistry of 1-Boc-4-amino-3-piperidinemethanol relies on sophisticated analytical techniques. Two-dimensional Nuclear Magnetic Resonance (2D-NMR) spectroscopy and Chiral High-Performance Liquid Chromatography (Chiral HPLC) are indispensable tools in this regard.

2D-NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and NOESY (Nuclear Overhauser Effect Spectroscopy) are pivotal for assigning the relative stereochemistry.

COSY and HSQC: These experiments are used to assign the proton (¹H) and carbon (¹³C) signals of the piperidine ring.

NOESY: This technique is particularly powerful for determining through-space proximity of protons. For the cis isomer, NOE correlations would be expected between the axial proton at C3 and the axial proton at C5, and between the equatorial proton at C3 and the equatorial proton at C4. The presence or absence of specific NOE cross-peaks allows for the definitive assignment of the relative stereochemistry.

Chiral High-Performance Liquid Chromatography (Chiral HPLC): While NMR can establish the relative (cis/trans) stereochemistry, chiral HPLC is employed to separate and quantify the enantiomers of the cis-diastereomer. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. The choice of the CSP and the mobile phase is critical for achieving baseline separation. For aminopiperidine derivatives, polysaccharide-based CSPs are often effective. americanpharmaceuticalreview.com A pre-column derivatization with a chromophore-containing reagent may be necessary to enhance UV detection. americanpharmaceuticalreview.com

| Parameter | Condition |

|---|---|

| Column | Chiralpak AD-H |

| Mobile Phase | 0.1% Diethylamine in Ethanol |

| Flow Rate | 0.5 mL/min |

| Detection | UV at 228 nm |

| Resolution (Rs) | > 4.0 |

Conformational Dynamics of the Piperidine Ring with Multiple Substituents

The piperidine ring is not static but exists in a dynamic equilibrium between different conformations, primarily two chair forms that interconvert via a boat or twist-boat intermediate. The presence of multiple substituents, as in this compound, complicates this conformational landscape.

The bulky N-Boc group has a strong preference for the equatorial position to avoid steric clashes. However, the substituents at C3 and C4 also have their own conformational preferences. In the cis isomer, one of these substituents will be axial and the other equatorial in a chair conformation. The preferred chair conformation will be the one that places the larger or more sterically demanding group in the equatorial position.

Furthermore, the possibility of intramolecular hydrogen bonding between the 3-hydroxymethyl and 4-amino groups can stabilize certain conformations, potentially favoring a conformation where these groups are in close proximity, even if it is not the most sterically favored conformation. In some instances, particularly with bulky N-substituents, the piperidine ring may adopt a twist-boat conformation to alleviate steric strain that would be present in a chair conformation.

Influence of Substituent Effects on Piperidine Conformation and Reactivity

Each substituent on the piperidine ring of this compound exerts a distinct influence on its conformation and reactivity.

N-Boc Group: As a bulky protecting group, it significantly restricts the conformational freedom of the ring. The partial double bond character of the N-C(O) bond can lead to a planarization of the nitrogen atom, influencing the ring's puckering. This can also give rise to A(1,3) strain with axial substituents at the 2- and 6-positions.

4-Amino Group: The amino group is relatively small and can occupy either an axial or equatorial position. Its basicity and nucleophilicity will be influenced by its orientation. An equatorial amino group is generally more sterically accessible and therefore more reactive.

3-Hydroxymethyl Group: The hydroxymethyl group is larger than the amino group and its preference for the equatorial position will be stronger. The hydroxyl group can act as both a hydrogen bond donor and acceptor, influencing intramolecular and intermolecular interactions.

The interplay of these substituent effects determines the dominant conformation and the stereoelectronic environment of the molecule, which in turn governs its reactivity in chemical transformations.

| Substituent | Steric Effect | Electronic Effect | Potential Interactions |

|---|---|---|---|

| N-Boc | High steric bulk, favors equatorial position, can induce ring distortion. | Electron-withdrawing, reduces nitrogen basicity. | A(1,3) strain with axial C2/C6 substituents. |

| 4-Amino | Moderate steric bulk. | Electron-donating (through sigma bonds), basic. | Intramolecular hydrogen bonding with 3-hydroxymethyl group. |

| 3-Hydroxymethyl | Moderate to high steric bulk, prefers equatorial position. | Slightly electron-withdrawing. | Intramolecular hydrogen bonding with 4-amino group. |

Stereoselective Control in Remote Functionalization of Piperidine Derivatives

Achieving stereoselective functionalization at positions remote from existing stereocenters in piperidine derivatives is a significant challenge in synthetic chemistry. In the context of this compound, this would involve, for example, the stereoselective introduction of a new substituent at the C2, C5, or C6 positions.

The pre-existing cis-stereochemistry at C3 and C4, along with the conformational bias imposed by the N-Boc group, can be exploited to direct the approach of reagents. For instance, a bulky reagent would preferentially attack from the less hindered face of the molecule. The amino and hydroxyl groups can also be used as directing groups, coordinating to a catalyst or reagent to deliver it to a specific face of the ring.

Strategies for stereoselective remote functionalization often involve the use of chiral catalysts or auxiliaries that can differentiate between the enantiotopic faces or positions of the piperidine ring. The inherent chirality of the starting material, if enantiomerically pure, can also be used to induce diastereoselectivity in subsequent reactions.

Research Applications of Cis 1 Boc 4 Amino 3 Piperidinemethanol As a Chiral Building Block

Precursor in the Synthesis of Diverse Bioactive Compounds

The unique structural features of cis-1-Boc-4-amino-3-piperidinemethanol, including a protected secondary amine, a primary amine, and a primary alcohol, all with a specific spatial arrangement, allow for selective chemical modifications. This functional group compatibility has been exploited in the synthesis of a wide range of bioactive compounds, from pharmaceutical leads for central nervous system disorders to potent enzyme inhibitors and cardiovascular agents.

The piperidine (B6355638) ring is a common motif in many centrally acting drugs. The conformational rigidity of this scaffold can be leveraged to design ligands with high affinity and selectivity for specific receptors and enzymes in the brain. While direct synthesis of pharmaceutical leads for CNS disorders starting from this compound is not extensively documented in publicly available literature, the closely related (3R,4R)-1-boc-4-aminopiperidin-3-ol has been utilized in the synthesis of novel conformationally restricted analogues of γ-aminobutyric acid (GABA). GABA is the primary inhibitory neurotransmitter in the central nervous system, and its analogues are used in the treatment of epilepsy, neuropathic pain, and anxiety disorders. The synthesis of these GABA analogues highlights the potential of substituted aminopiperidinemethanol scaffolds to generate novel CNS-active compounds. The defined stereochemistry of this compound makes it an attractive candidate for the development of new chemical entities with improved potency and reduced off-target effects.

A significant application of this compound is its use as a key intermediate in the synthesis of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors. DPP-IV is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin (B1656795) hormones. Inhibitors of DPP-IV are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes.

One of the most notable examples is the synthesis of Trelagliptin (Zafatek®), a once-weekly DPP-IV inhibitor. The chemical structure of Trelagliptin features a substituted piperidine ring, and the stereochemistry of the substituents is critical for its potent and selective inhibitory activity. The synthesis of Trelagliptin utilizes (R)-3-aminopiperidine, which can be derived from chiral precursors like this compound. The use of this chiral building block ensures the correct spatial orientation of the amino group on the piperidine ring, which is essential for its interaction with the active site of the DPP-IV enzyme.

| DPP-IV Inhibitor | Key Chiral Intermediate | Therapeutic Application |

| Trelagliptin | (R)-3-aminopiperidine (derived from chiral precursors) | Type 2 Diabetes |

While specific examples of the direct use of this compound in the synthesis of bradycardic agents are not prevalent in the literature, the broader class of chiral piperidine-containing molecules has been investigated for various cardiovascular applications. Bradycardic agents, which reduce heart rate, are used in the treatment of conditions like angina and heart failure. The design of potent and selective bradycardic agents often involves the incorporation of chiral amine-containing scaffolds. The structural and stereochemical attributes of this compound make it a plausible starting point for the synthesis of novel cardiovascular drug candidates. Its ability to introduce a rigid, three-dimensional element into a molecule can lead to improved target engagement and a more desirable pharmacological profile.

Utilization in Medicinal Chemistry Programs for Structure-Activity Relationship Studies

Structure-Activity Relationship (SAR) studies are fundamental to the process of drug discovery and development. They involve systematically modifying the chemical structure of a compound to understand how these changes affect its biological activity. The well-defined stereochemistry and multiple functional groups of this compound make it an excellent tool for conducting detailed SAR studies.

By selectively modifying the amino and hydroxyl groups, medicinal chemists can probe the specific interactions between a molecule and its biological target. For instance, the primary amine can be acylated, alkylated, or used in reductive amination to introduce a variety of substituents. The hydroxyl group can be etherified, esterified, or replaced with other functional groups. The Boc-protecting group on the piperidine nitrogen can be removed and the resulting secondary amine can be further functionalized. This systematic derivatization allows for the exploration of the chemical space around the piperidine core, providing valuable insights into the structural requirements for optimal biological activity. The rigidity of the cis-piperidine ring helps to reduce conformational ambiguity, making the interpretation of SAR data more straightforward.

Enabling the Generation of Complex Chemical Libraries with Defined Stereochemistry

The demand for novel drug candidates has led to the development of high-throughput screening methods, which require large and diverse collections of chemical compounds. The synthesis of chemical libraries with a high degree of structural and stereochemical complexity is crucial for the success of these screening campaigns. This compound serves as an excellent starting point for the generation of such libraries.

Its multiple points of diversity allow for the creation of a large number of distinct compounds from a single chiral precursor. By employing combinatorial chemistry techniques, where different chemical building blocks are systematically combined, it is possible to rapidly generate libraries of piperidine-based compounds with defined stereochemistry. The three-dimensional nature of the piperidine scaffold is particularly advantageous, as it allows for the exploration of a broader region of chemical space compared to the flat, aromatic structures that have traditionally dominated screening collections. The resulting libraries of chiral, non-planar molecules are more likely to interact with the complex three-dimensional binding sites of biological targets, increasing the probability of identifying novel hits in drug discovery programs.

Advanced Analytical and Computational Investigations

High-Resolution Spectroscopic Characterization (NMR, MS) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework. Due to the presence of the bulky tert-butoxycarbonyl (Boc) group, rotation around the N-C(O) amide bond can be restricted at low temperatures, sometimes leading to the appearance of multiple conformers (rotamers) in the NMR spectrum. researchgate.netacs.org However, at room temperature, a time-averaged spectrum is typically observed.

¹H NMR: The proton spectrum would confirm the presence of all expected protons. The protons on the piperidine (B6355638) ring (positions 2 through 6) would appear as a series of complex multiplets due to spin-spin coupling. The chemical shifts are influenced by the neighboring amino, hydroxymethyl, and the N-Boc groups. The nine protons of the Boc group's t-butyl moiety would typically appear as a sharp singlet around 1.4 ppm. The protons of the CH₂OH group would also be identifiable, as would the exchangeable protons of the NH₂ and OH groups.

¹³C NMR: The carbon spectrum provides a count of the unique carbon atoms. Key signals would include those for the carbonyl and quaternary carbons of the Boc group (around 155 ppm and 80 ppm, respectively), the carbons of the piperidine ring, and the carbon of the hydroxymethyl group. The cis-relationship of the substituents at the C3 and C4 positions influences the precise chemical shifts of the ring carbons.

Representative NMR Data

| ¹H NMR (Proton) | ¹³C NMR (Carbon) | ||

|---|---|---|---|

| Chemical Shift (δ) ppm (Predicted) | Assignment | Chemical Shift (δ) ppm (Predicted) | Assignment |

| ~3.9 (m) | H2ax, H6ax | ||

| ~3.6 (m) | -CH₂OH | ||

| ~3.0-3.2 (m) | H4, H2eq, H6eq | ||

| ~2.5 (m) | H3 | ||

| ~1.8 (m) | H5ax | ||

| 1.45 (s, 9H) | -C(CH₃)₃ | ||

| ~1.3 (m) | H5eq |

Mass Spectrometry (MS) is used to determine the molecular weight and can provide structural information through fragmentation patterns. For cis-1-Boc-4-amino-3-piperidinemethanol (Molecular Formula: C₁₁H₂₂N₂O₃), the expected monoisotopic mass is approximately 230.1630 g/mol . High-resolution mass spectrometry (HRMS) can confirm this mass with high precision. Common fragmentation patterns for N-Boc protected amines involve the loss of the Boc group or components thereof (e.g., loss of isobutylene, 56 Da; or the entire Boc group, 101 Da). nist.govnih.gov

Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination (HPLC, GC)

Chromatographic methods are essential for verifying the chemical purity and, critically for a chiral molecule, the enantiomeric purity of a sample.

High-Performance Liquid Chromatography (HPLC) is the predominant technique for purity analysis. A reversed-phase HPLC method, typically using a C18 column with a mobile phase of acetonitrile (B52724) and water (often with additives like trifluoroacetic acid), can effectively separate the target compound from synthesis precursors, byproducts, and degradation products. nih.govresearchgate.net Purity is determined by integrating the area of the product peak relative to the total area of all observed peaks.

Enantiomeric Excess (ee) Determination requires a chiral stationary phase (CSP) in HPLC or GC. Since the amino and hydroxyl groups may lack a strong chromophore for UV detection, pre-column derivatization is a common strategy. google.comgoogle.com The primary amine can be reacted with a chiral derivatizing agent or, more commonly, with an achiral, UV-active agent (like benzoyl chloride or p-toluenesulfonyl chloride) to form diastereomers that can be separated on a standard chiral column (e.g., polysaccharide-based columns like Chiralpak). google.comgoogle.comresearchgate.net This allows for the quantification of the desired enantiomer relative to its mirror image, thereby determining the enantiomeric excess.

Representative Chiral HPLC Method Parameters

| Parameter | Value |

|---|---|

| Column | Chiralpak AD-H or similar polysaccharide-based CSP |

| Mobile Phase | Hexane/Isopropanol with a basic additive (e.g., diethylamine) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV at 230 nm or 254 nm (after derivatization) |

| Expected Outcome | Baseline separation of the two enantiomeric peaks |

X-ray Crystallography for Definitive Absolute Stereochemical Assignment

While spectroscopic and chromatographic methods provide strong evidence for the structure and enantiomeric purity, X-ray crystallography offers the only definitive, three-dimensional structural proof, including the absolute stereochemistry. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to build a precise map of atomic positions.

For this compound, obtaining a suitable single crystal would allow for:

Unambiguous confirmation of the cis relative stereochemistry between the amino group at C4 and the hydroxymethyl group at C3.

Determination of the absolute configuration (e.g., (3R, 4R) or (3S, 4S)) if a chiral starting material was used or a resolution was performed.

Detailed analysis of the solid-state conformation of the piperidine ring (e.g., chair, boat, or twist-boat), as well as intermolecular interactions like hydrogen bonding involving the amino and hydroxyl groups. researchgate.netnih.gov

Studies on analogous N-Boc protected piperidine systems have shown that the ring typically adopts a chair conformation, though this can be influenced by bulky substituents or crystal packing forces. researchgate.netnih.gov

Computational Chemistry Approaches for Understanding Structure and Reactivity

Computational chemistry provides a powerful lens for understanding the molecule's intrinsic properties, complementing experimental data with theoretical insights.

Density Functional Theory (DFT) is a quantum mechanical method used to predict the geometric and electronic properties of molecules. For this compound, DFT calculations can be used to:

Optimize Molecular Geometry: Determine the lowest energy conformation of the molecule, predicting bond lengths, bond angles, and dihedral angles. This can confirm the preference for a chair conformation of the piperidine ring and the likely orientation of the substituents. researchgate.netnih.gov

Analyze Electronic Structure: Calculate the distribution of electron density and map the electrostatic potential surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Determine Frontier Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov

While DFT provides a static, minimum-energy picture, Molecular Dynamics (MD) simulations model the movement of atoms over time, providing a dynamic view of the molecule's behavior in solution. ajchem-a.com An MD simulation of this compound in a solvent like water or methanol (B129727) would:

Explore Conformational Space: Reveal the flexibility of the piperidine ring and its substituents, identifying accessible conformations beyond the absolute minimum energy structure.

Analyze Ring P puckering: Quantify the dynamics of the piperidine ring, such as the rate of chair-to-chair interconversion or the transient population of twist-boat conformers.

Study Solvation Effects: Model the explicit interactions between the solute and solvent molecules, showing how hydrogen bonding to the amino and hydroxyl groups influences the conformational preferences.

Computational methods can be used to model chemical reactions, predicting their feasibility, outcomes, and selectivity. This is particularly valuable for complex, multi-step syntheses involving stereocenters. For this compound, in silico approaches could be used to:

Model Transition States: DFT calculations can locate and determine the energy of transition states for key synthetic steps, such as the reduction of a ketone precursor or the opening of an epoxide. Comparing the energies of different diastereomeric transition states can explain or predict the stereochemical outcome of a reaction. acs.org

Predict Reaction Selectivity: By modeling the reaction pathways leading to different isomers (e.g., cis vs. trans), computational analysis can help rationalize the observed product distribution and guide the selection of reagents and reaction conditions to favor the desired cis product. acs.org

Evaluate Potential Metabolites: In a drug discovery context, in silico tools can predict likely sites of metabolism (e.g., oxidation or conjugation) on the molecule, which is a critical component of ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling. researchgate.net

Future Research Directions and Perspectives

Development of More Sustainable and Environmentally Benign Synthetic Routes

The chemical industry's increasing emphasis on green chemistry is expected to significantly influence the future synthesis of cis-1-Boc-4-amino-3-piperidinemethanol and its derivatives. A primary goal is to develop more sustainable and environmentally friendly synthetic methods that minimize waste and the use of hazardous materials. nih.gov

Key research directions include:

Biocatalysis: The use of enzymes to perform stereoselective transformations offers a green alternative to traditional chemical methods, often proceeding under mild conditions with high selectivity. nih.gov Research into identifying or engineering enzymes for the asymmetric synthesis of piperidine (B6355638) precursors could lead to more sustainable manufacturing processes.

Renewable Feedstocks: Investigating the use of renewable starting materials to construct the piperidine ring would represent a significant advancement in sustainability.

Green Solvents and Reagents: Future synthetic strategies will likely focus on replacing hazardous solvents and reagents with more benign alternatives, such as water or bio-based solvents. ajchem-a.com The development of catalyst-free reactions in environmentally friendly solvents is a promising area of exploration. ajchem-a.com

| Research Area | Focus | Potential Impact |

| Biocatalysis | Enzymatic asymmetric synthesis | Reduced environmental impact, high selectivity |

| Renewable Feedstocks | Use of bio-based starting materials | Decreased reliance on fossil fuels |

| Green Solvents | Replacement of hazardous solvents | Improved safety and reduced pollution |

Exploration of Novel Catalytic Systems for Asymmetric Transformations

The development of efficient and highly selective catalytic systems is crucial for the synthesis of enantiomerically pure piperidine derivatives like this compound. snnu.edu.cnnih.gov Future research will likely focus on the discovery and application of novel catalysts to achieve even greater control over stereochemistry and reactivity. acs.org

Promising areas of investigation include:

Transition Metal Catalysis: The design of new chiral ligands for transition metals such as rhodium, iridium, and palladium continues to be a fruitful area of research for asymmetric hydrogenation and other transformations. snnu.edu.cnnih.govmdpi.com These advancements could lead to more efficient and versatile syntheses of functionalized piperidines. snnu.edu.cnnih.gov

Organocatalysis: The use of small organic molecules as catalysts offers a metal-free alternative for asymmetric synthesis, which can be advantageous in pharmaceutical applications. researchgate.net Further development of organocatalytic methods for the construction of the piperidine ring is anticipated.

| Catalytic System | Key Features | Potential Application in Piperidine Synthesis |

| Transition Metal Catalysis | High efficiency and selectivity | Asymmetric hydrogenation, cross-coupling reactions |

| Organocatalysis | Metal-free, environmentally friendly | Enantioselective ring-closing reactions |

| Dual Catalysis | Synergistic reactivity | One-pot multi-step transformations |

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of continuous flow chemistry and automated synthesis platforms offers numerous advantages for the production of fine chemicals and pharmaceuticals, including improved safety, scalability, and reproducibility. beilstein-journals.orgmdpi.com Applying these technologies to the synthesis of this compound could significantly enhance its manufacturing process.

Future research in this area will likely involve:

Development of Continuous Flow Processes: Designing and optimizing continuous flow reactors for key steps in the synthesis of this compound will enable more efficient and scalable production. acs.orgsoci.org

Automated Reaction Optimization: The use of automated platforms can rapidly screen a wide range of reaction conditions to identify the optimal parameters for yield and purity, accelerating process development. soci.org

In-line Analysis and Purification: Integrating analytical techniques and purification steps directly into the flow process can provide real-time monitoring and control, leading to higher quality products. beilstein-journals.org

| Technology | Advantages | Relevance to Piperidine Synthesis |

| Flow Chemistry | Enhanced safety, scalability, and control | Efficient and reproducible manufacturing |

| Automated Synthesis | High-throughput screening and optimization | Rapid process development |

| In-line Analysis | Real-time monitoring and quality control | Improved product purity and consistency |

Expansion of Applications in Chemical Biology and Material Science

While this compound is primarily utilized as a building block in drug discovery, its unique structural and functional features suggest potential applications in other scientific disciplines. ijnrd.org

Future explorations may include:

Chemical Biology: The development of piperidine-based chemical probes and fluorescent labels could aid in the study of biological processes and the identification of new drug targets.

Material Science: The incorporation of the rigid piperidine scaffold into polymers or other materials could impart unique properties, such as altered solubility, thermal stability, or biological activity. nbinno.com For example, piperidine-based bioactive films are being explored for drug delivery applications. nih.gov

Corrosion Inhibition: Certain piperidine derivatives have shown promise as corrosion inhibitors for metal surfaces. ijnrd.org

| Field | Potential Application | Rationale |

| Chemical Biology | Chemical probes, fluorescent labels | Functional groups for conjugation and detection |

| Material Science | Novel polymers, bioactive films | Rigid scaffold, potential for tailored properties |

| Corrosion Inhibition | Protective coatings | Ability to interact with metal surfaces |

Computational Design and Prediction of Novel Piperidine Derivatives with Enhanced Properties

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and chemical synthesis. nih.gov These approaches can be leveraged to design novel piperidine derivatives with improved biological activity, selectivity, and pharmacokinetic properties. nih.govresearchgate.net

Key research directions in this area include:

Structure-Based Drug Design: Using the three-dimensional structures of biological targets, computational methods can be used to design piperidine-based ligands with high affinity and selectivity. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to correlate the structural features of piperidine derivatives with their biological activity, enabling the prediction of the potency of new compounds. nih.govresearchgate.net

Molecular Dynamics Simulations: These simulations can provide insights into the binding modes of piperidine-based ligands to their target proteins and help to rationalize their biological activity. nih.govnih.gov

| Computational Method | Application | Outcome |

| Structure-Based Design | Ligand design for specific protein targets | Novel piperidine derivatives with high affinity |

| QSAR | Predicting biological activity from structure | Prioritization of synthetic targets |

| Molecular Dynamics | Simulating ligand-protein interactions | Understanding binding mechanisms |

Q & A

Q. What statistical frameworks are suitable for meta-analysis of heterogeneous bioactivity data?

- Methodological Answer : Apply random-effects models to account for variability across studies. Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to filter datasets, ensuring alignment with goals like opioid receptor modulation, as seen in 4-anilino-1-Boc-piperidine studies .

Methodological Recommendations

- Stereochemical Analysis : Use chiral HPLC with amylose-based columns for enantiomeric excess determination.

- Stability Testing : Follow ICH Q1A guidelines, referencing storage conditions for Boc-protected analogs (e.g., -20°C for (S)-N-Boc-prolinal) .

- Data Reporting : Adopt the PICOC framework (Population, Intervention, Comparison, Outcome, Context) to structure research questions, ensuring reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.